molecular formula C12H12N2O4 B2882950 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 500026-33-5

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Número de catálogo: B2882950
Número CAS: 500026-33-5
Peso molecular: 248.238
Clave InChI: OAQGUCLRBDBMQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 500026-33-5) is a research chemical with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol. This compound belongs to the 1,2,4-oxadiazole class of heterocycles, a scaffold recognized for its significant versatility and broad spectrum of biological activities in medicinal chemistry research . The 1,2,4-oxadiazole ring system is a privileged structure in drug discovery due to its favorable physicochemical properties and its role as a bioisostere for ester and amide functionalities . Derivatives of this heterocycle are frequently investigated for a wide range of pharmacological applications. Published scientific literature indicates that 1,2,4-oxadiazole derivatives have demonstrated potential anti-inflammatory and analgesic properties in preclinical models . For instance, a closely related phenyl-substituted 1,2,4-oxadiazole propanoic acid showed significant local analgesic and anti-inflammatory effects without central nervous system involvement . Beyond these areas, the 1,2,4-oxadiazole pharmacophore is also explored for antibacterial, antifungal, anticancer, antiviral, and antidepressant activities, making it a valuable template for developing new therapeutic agents . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-4-2-3-8(7-9)12-13-10(18-14-12)5-6-11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQGUCLRBDBMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Amidoxime Intermediate Synthesis

The 1,2,4-oxadiazole ring is classically synthesized via cyclocondensation between amidoximes and activated carboxylic acids. For the target compound, 3-methoxybenzamidoxime serves as the critical intermediate. This amidoxime is prepared by treating 3-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6–8 hours).

Reaction Conditions:

  • 3-Methoxybenzonitrile (1.0 equiv)
  • NH₂OH·HCl (1.2 equiv)
  • Na₂CO₃ (1.5 equiv) in ethanol
  • Yield: 85–90%

Cyclization with Propanoic Acid Derivatives

The amidoxime undergoes cyclization with 3-chloropropanoic acid or its activated form (e.g., acid chloride) to form the 1,2,4-oxadiazole ring. Scandium trifluoromethanesulfonate (Sc(OTf)₃) catalyzes this reaction at room temperature, enhancing regioselectivity and reducing side reactions.

Optimized Protocol:

Component Quantity Conditions
3-Methoxybenzamidoxime 1.0 equiv RT, 12 hours
3-Chloropropanoyl chloride 1.1 equiv Dichloromethane solvent
Sc(OTf)₃ 5 mol% Nitrogen atmosphere
Yield 78%

Mechanistic studies indicate that Sc(OTf)₃ facilitates nucleophilic attack by the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by dehydration to form the heterocycle.

Oxidative Cyclization of Nitriles with Hydroxylamine

Nitrile Substrate Preparation

An alternative route employs 3-(3-methoxyphenyl)propionitrile as the starting material. This nitrile is synthesized via Rosenmund-von Braun reaction using 3-methoxyiodobenzene and acrylonitrile under palladium catalysis.

Key Steps:

  • Coupling Reaction:
    • 3-Methoxyiodobenzene + acrylonitrile → 3-(3-methoxyphenyl)propionitrile
    • Catalyst: Pd(PPh₃)₄ (2 mol%)
    • Base: K₂CO₃, DMF, 100°C, 24 hours
    • Yield: 70%
  • Oxidative Cyclization:
    The nitrile reacts with hydroxylamine in the presence of MnO₂ to form the oxadiazole ring. MnO₂ acts as both an oxidant and desiccant, driving the reaction to completion.

Reaction Parameters:

Component Quantity Conditions
3-(3-Methoxyphenyl)propionitrile 1.0 equiv Ethanol, reflux
NH₂OH·HCl 1.5 equiv MnO₂ (2.0 equiv)
Yield 82% 6 hours

Post-Functionalization of Preformed Oxadiazoles

Propanoic Acid Chain Introduction

For derivatives where the oxadiazole core is preassembled, the propanoic acid moiety is introduced via alkylation or Michael addition. For example, 5-bromo-3-(3-methoxyphenyl)-1,2,4-oxadiazole undergoes nucleophilic substitution with sodium propiolate, followed by hydrogenation.

Stepwise Procedure:

  • Alkylation:
    • 5-Bromo-3-(3-methoxyphenyl)-1,2,4-oxadiazole + sodium propiolate → 3-(3-methoxyphenyl)-5-(propiolyl)-1,2,4-oxadiazole
    • Solvent: DMF, 60°C, 8 hours
    • Yield: 65%
  • Hydrogenation:
    • Catalyst: Pd/C (10 wt%)
    • H₂ (1 atm), ethanol, RT, 3 hours
    • Yield: 90%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Advantages Limitations Yield Range
Cyclocondensation High regioselectivity; mild conditions Requires toxic Sc(OTf)₃ 70–78%
Oxidative Cyclization Scalable; avoids noble metals Long reaction times 70–82%
Post-Functionalization Modular; flexible substituent tuning Multi-step; lower atom economy 65–90%

Mechanistic and Spectroscopic Validation

Structural Confirmation

Post-synthesis, the compound is validated via:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.32 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), 2.95 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).
  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (oxadiazole ring).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥95% purity, with retention time = 6.8 minutes.

Industrial and Research Applications

The compound’s synthesis is pivotal for:

  • Pharmaceutical Intermediates: As a precursor for kinase inhibitors and anti-inflammatory agents.
  • Material Science: Building block for liquid crystals due to its planar oxadiazole core.

Análisis De Reacciones Químicas

Types of Reactions

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[3-(3-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid.

    Reduction: Formation of amine derivatives or other reduced products.

    Substitution: Formation of various substituted oxadiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparación Con Compuestos Similares

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the oxadiazole ring.

    3-(3-Hydroxyphenyl)propionic acid: Similar structure but has a hydroxyl group instead of a methoxy group.

    3-(4-Cyanophenyl)propionic acid: Similar structure but has a cyano group instead of a methoxy group.

Uniqueness

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl group and the oxadiazole ring enhances the compound’s potential for various applications, making it a valuable compound for research and industrial purposes.

Actividad Biológica

3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O4C_{12}H_{12}N_2O_4, with a molecular weight of 248.24 g/mol. The structure features an oxadiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₄
Molecular Weight248.24 g/mol
IUPAC NameThis compound
CAS Number322725-48-4

Antioxidant Properties

Research indicates that compounds with oxadiazole structures often exhibit significant antioxidant activity. A study showed that derivatives of oxadiazole can scavenge free radicals effectively, suggesting that this compound may possess similar properties due to the methoxy group enhancing electron donation capabilities .

Anti-inflammatory Effects

In vivo studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines. The mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways. This suggests that this compound could potentially reduce inflammation in various models .

Anticancer Activity

Recent findings indicate that oxadiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a series of oxadiazole compounds were shown to inhibit the proliferation of cancer cell lines through cell cycle arrest and apoptosis induction. The specific effects of this compound on cancer cells remain to be fully elucidated but are promising based on structural analogs .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
  • Cell Cycle Regulation : By affecting cell cycle proteins, it may induce apoptosis in tumor cells.

Study 1: Antioxidant Activity

A comparative study evaluated the antioxidant capacity of various oxadiazole derivatives including this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical formation at concentrations as low as 10 µM .

Study 2: Anti-inflammatory Effects

In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells .

Study 3: Anticancer Efficacy

In vitro assays on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. IC50 values were determined around 25 µM after 48 hours of treatment .

Q & A

Q. What are the optimized synthetic routes for 3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves cyclization of precursors like nitriles and hydroxylamine derivatives under acidic or basic conditions. Key steps include:
  • Cyclocondensation: Reacting 3-methoxybenzamide derivatives with hydroxylamine to form the oxadiazole ring .
  • Propanoic Acid Attachment: Coupling via nucleophilic substitution or ester hydrolysis under reflux with catalysts like H₂SO₄ or NaOH .
  • Optimization: Yield improvements (e.g., 60–75%) are achieved using microwave-assisted synthesis (100–120°C, 30 min) or continuous flow reactors to enhance reaction homogeneity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies methoxyphenyl (δ 3.8 ppm for OCH₃) and oxadiazole protons (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 291.1) and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and bond angles, as demonstrated for analogous oxadiazole-propanoic acid structures .

Q. How can researchers assess the compound’s biological activity in preliminary studies?

  • Methodological Answer:
  • In Vitro Assays: Screen for antimicrobial activity using broth microdilution (MIC values vs. E. coli or S. aureus) .
  • Enzyme Inhibition: Test COX-2 or MMP-9 inhibition via fluorometric assays (IC₅₀ determination) .
  • Molecular Docking: Predict binding affinity to targets like kinases or GPCRs using AutoDock Vina, referencing PDB structures .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer:
  • Orthogonal Assays: Validate antimicrobial claims using both agar diffusion and live-cell imaging .
  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural Analogs: Compare activity of derivatives (e.g., chloro- or ethoxy-substituted variants) to isolate pharmacophore contributions .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer:
  • Systematic Substitution: Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) .
  • QSAR Modeling: Use CoMFA or ML-based models to correlate logP, polar surface area, and bioactivity .
  • Crystallographic Data: Overlay active/inactive analogs in target binding pockets (e.g., COX-2) to identify critical interactions .

Q. What methodologies assess metabolic stability and in vivo pharmacokinetics?

  • Methodological Answer:
  • Hepatocyte Incubations: Measure half-life (t₁/₂) in human liver microsomes with NADPH cofactors .
  • LC-MS/MS Quantification: Track plasma concentration-time profiles in rodent models after IV/oral dosing .
  • CYP450 Inhibition: Screen for interactions using fluorogenic substrates (e.g., CYP3A4) to predict drug-drug risks .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer:
  • Single-Crystal X-ray Diffraction: Determine dominant tautomers (e.g., oxadiazole vs. oxadiazoline) by analyzing bond lengths and angles .
  • DFT Calculations: Compare experimental data with computed tautomer energies (B3LYP/6-31G*) to validate stability .

Practical Considerations

Q. What are best practices for handling and solubilizing this compound in lab settings?

  • Methodological Answer:
  • Solubility: Use DMSO for stock solutions (1–5 mg/mL); dilute in PBS (pH 7.4) for assays, ensuring <1% DMSO .
  • Storage: Store desiccated at –20°C; monitor degradation via HPLC every 6 months .
  • Safety: Use fume hoods for synthesis; PPE (gloves, goggles) required due to irritant properties .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.